Pelirine

Structural Biology Natural Product Chemistry Chemotaxonomy

Substituting Pelirine with common Rauwolfia alkaloids like reserpine or ajmaline confounds vobasan-specific studies-they possess distinct skeletons (yohimbane, ajmalan) and divergent targets. Pelirine provides the authentic vobasan scaffold. • In vivo toxicity at ≥100 mg/kg enables structure-toxicity relationship (STR) studies; distinct from non-toxic reserpine/ajmaline. • Species-specific chemotaxonomic marker for distinguishing R. cambodiana from R. verticillata. • ≥98% HPLC purity; ideal for LC-MS/HPLC method validation and vobasan pharmacology probes.

Molecular Formula C21H26N2O3
Molecular Weight 354.4 g/mol
Cat. No. B12385900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelirine
Molecular FormulaC21H26N2O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C
InChIInChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3/b12-4-/t14?,17-,19+/m1/s1
InChIKeyMFJKLERWGHCFMH-IXUZUGTISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pelirine: Vobasan Alkaloid Overview


Pelirine is a monoterpenoid indole alkaloid that belongs to the vobasan class of compounds [1]. It is a natural product isolated primarily from the roots of various Rauwolfia species, including *R. perakensis* and *R. verticillata* [2]. As a vobasan alkaloid, it features the characteristic vobasan skeleton [1], and its chemical structure, also known as 10-Methoxyepiaffinine, is distinct from other major Rauwolfia alkaloid classes like yohimbines or ajmalines. Basic research indicates that Pelirine causes mortality in mice at doses of 100 mg/kg and above, establishing a clear in vivo toxicity profile .

Why Generic Rauwolfia Alkaloids Cannot Replace Pelirine


Substituting Pelirine with a more common Rauwolfia alkaloid, such as reserpine or ajmaline, is scientifically unsound due to fundamental differences in chemical structure, biological target engagement, and observed physiological effects. Pelirine's vobasan-type skeleton [1] is structurally and pharmacologically distinct from the yohimbane-type skeleton of reserpine [2] or the ajmalan-type skeleton of ajmaline [3]. These structural classes are associated with divergent biological activities: ajmaline is a known antiarrhythmic acting on sodium channels [3], while reserpine is an antihypertensive that depletes monoamines [2]. The specific in vivo toxicity of Pelirine in mice at ≥100 mg/kg further underscores a unique pharmacological signature that cannot be replicated by non-toxic analogs. Therefore, experiments designed to probe the specific biological role of Pelirine or the vobasan alkaloid pathway require the exact compound.

Key Evidence for Pelirine Selection


Vobasan Skeleton: Structural Class Differentiation

Pelirine's core structure is defined by the vobasan skeleton, which is fundamentally different from the yohimbane or ajmalan skeletons found in many other Rauwolfia alkaloids [1]. This class-level difference is not a minor variation but a major divergence in the alkaloid's carbon-nitrogen framework. While precise bioactivity data for Pelirine is scarce, the vobasan skeleton is known to be associated with distinct biological targets, such as the opioid receptors for related compounds like vobasine [2]. This is a stark contrast to ajmaline, which primarily acts on cardiac sodium channels (Nav1.5, IC50: 1.0 µmol/L) . This structural class difference is a primary driver for selecting Pelirine for studies focused on vobasan-type pharmacology or for chemotaxonomic profiling.

Structural Biology Natural Product Chemistry Chemotaxonomy

Species-Specific Occurrence for Source Authentication

The presence and relative abundance of Pelirine can serve as a key chemotaxonomic marker. In a phytochemical analysis, the roots of *Rauwolfia cambodiana* were found to contain ajmaline, aricine, isoreserpiline, pelirine, reserpiline, and reserpine. The principal alkaloid was isoreserpiline . However, the specific alkaloid pattern differed from that of *R. verticillata* . This suggests that Pelirine's presence or concentration can be a critical differentiator in species identification or authentication of Rauwolfia-derived materials, where a substitute like reserpine would provide a false or incomplete chemical fingerprint.

Phytochemistry Chemotaxonomy Quality Control

Unique In Vivo Toxicity Profile

Pelirine exhibits a specific in vivo toxicity endpoint that is not observed with all Rauwolfia alkaloids. It causes death in mice at concentrations of 100 mg/kg and above . While the precise mechanism of this toxicity is not detailed in the available sources, this quantitative observation establishes a clear biological consequence that differentiates Pelirine from non-toxic or therapeutically used analogs like ajmaline (used as an antiarrhythmic) or reserpine (used as an antihypertensive). This provides a direct, measurable outcome for studies investigating the structure-toxicity relationship (STR) within the vobasan class or for those using Pelirine as a positive control in toxicological assays.

In Vivo Pharmacology Toxicology Drug Discovery

Recommended Research Applications for Pelirine


Structure-Toxicity Relationship Studies in Vobasan Alkaloids

Given its established in vivo toxicity in mice at ≥100 mg/kg , Pelirine is an ideal compound for studies aiming to understand the structural determinants of toxicity within the vobasan alkaloid class. It serves as a distinct, active comparator against non-toxic or therapeutically relevant Rauwolfia alkaloids like reserpine or ajmaline, enabling the identification of toxicophoric elements.

Chemotaxonomic Fingerprinting of Rauwolfia Species

The unique, species-specific occurrence of Pelirine makes it a valuable analytical standard for phytochemical studies. Its presence and relative abundance help distinguish between closely related Rauwolfia species, such as *R. cambodiana* and *R. verticillata* . Procuring high-purity Pelirine is essential for developing and validating HPLC or LC-MS methods for the authentication and quality control of botanical raw materials.

Probing Vobasan-Specific Biological Targets

Pelirine's classification as a vobasan alkaloid suggests a distinct biological target profile compared to other Rauwolfia alkaloid classes [1]. Research programs focused on elucidating the pharmacology of the vobasan skeleton, potentially involving targets like opioid receptors [2], require authentic Pelirine as a key chemical probe to avoid the confounding effects of ajmaline's sodium channel activity or reserpine's monoamine depletion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.